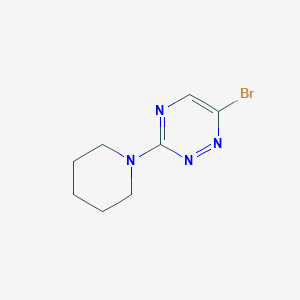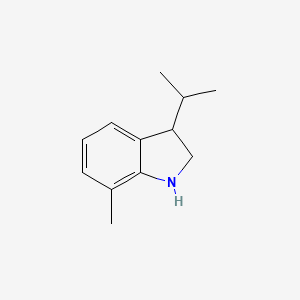
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of 1-bromo-2,3-dimethylbutane as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected amines and other carbamate derivatives.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to synthesize pharmacologically active molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
作用機序
The mechanism of action of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is influenced by the electronic and steric properties of the tert-butyl and carbamate groups, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound without the bromine and dimethylbutane groups.
tert-Butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate: A similar compound with an amino group instead of a bromine atom.
tert-Butyl (3-bromo-2-methylpropyl)carbamate: Another brominated carbamate with a different alkyl chain.
Uniqueness: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.
特性
分子式 |
C11H22BrNO2 |
|---|---|
分子量 |
280.20 g/mol |
IUPAC名 |
tert-butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |
InChIキー |
XCHCAPDAQKVTPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CBr)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
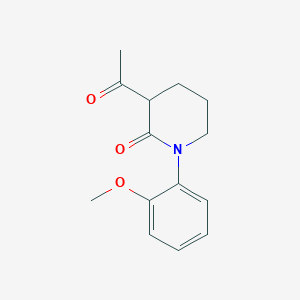
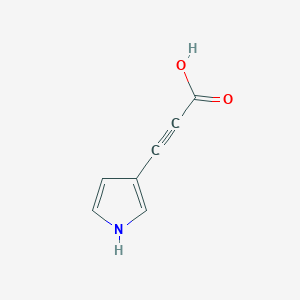
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)

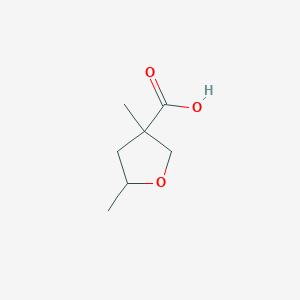
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
